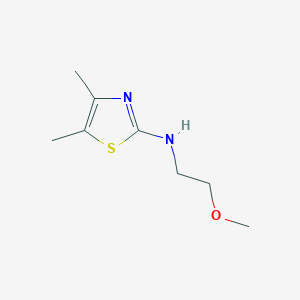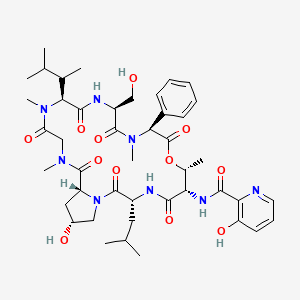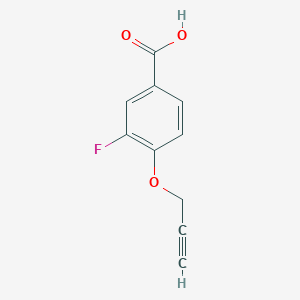
2-Chloro-4-fluoro-1-propan-2-ylbenzimidazole
Overview
Description
2-Chloro-4-fluoro-1-propan-2-ylbenzimidazole is a synthetic compound belonging to the benzimidazole family. Benzimidazole derivatives are known for their versatile biological activities, including antimicrobial, anticancer, antiviral, and fungicidal properties. This compound’s unique structure enables it to be employed in various fields, such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
The synthesis of 2-Chloro-4-fluoro-1-propan-2-ylbenzimidazole involves the condensation reaction of 5-bromo-1H-benzimidazole-2-carboxylic acid with 1,1,1-trifluoro-4-chloro-3-buten-2-one in the presence of a base such as potassium carbonate. The reaction proceeds smoothly under mild conditions, and the compound is obtained in high yield and purity. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-Chloro-4-fluoro-1-propan-2-ylbenzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Chloro-4-fluoro-1-propan-2-ylbenzimidazole has diverse applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its antimicrobial and anticancer properties.
Material Science: The compound’s unique structure makes it suitable for creating advanced materials with specific properties.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism by which 2-Chloro-4-fluoro-1-propan-2-ylbenzimidazole exerts its effects involves interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Chloro-4-fluoro-1-propan-2-ylbenzimidazole can be compared with other benzimidazole derivatives such as:
6-Bromo-2-chloro-4-fluoro-1-propan-2-ylbenzimidazole: This compound also exhibits versatile biological activities, including antimicrobial and anticancer properties.
2-Chloro-1-fluoro-4-isopropylbenzene: Another similar compound with applications in organic synthesis and material science. The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-chloro-4-fluoro-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2/c1-6(2)14-8-5-3-4-7(12)9(8)13-10(14)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIACHPASKVYMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(=CC=C2)F)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-dibromothieno[2,3-f][1]benzothiole](/img/structure/B1466033.png)


![methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate](/img/structure/B1466041.png)



![Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1466046.png)
![5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde](/img/structure/B1466047.png)

![5-[3-(Biphenyl-4-ylmethoxy)phenyl]-1H-tetrazole](/img/structure/B1466050.png)


